Mij821

Descripción

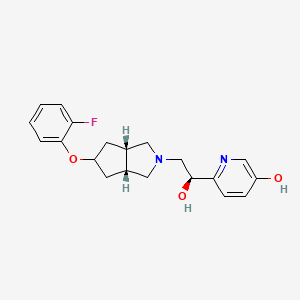

Structure

3D Structure

Propiedades

Número CAS |

1892581-29-1 |

|---|---|

Fórmula molecular |

C20H23FN2O3 |

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

6-[(1S)-2-[(3aR,6aS)-5-(2-fluorophenoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-1-hydroxyethyl]pyridin-3-ol |

InChI |

InChI=1S/C20H23FN2O3/c21-17-3-1-2-4-20(17)26-16-7-13-10-23(11-14(13)8-16)12-19(25)18-6-5-15(24)9-22-18/h1-6,9,13-14,16,19,24-25H,7-8,10-12H2/t13-,14+,16?,19-/m0/s1 |

Clave InChI |

NEFQLCKWVRZEJA-ZWVKXQFTSA-N |

SMILES isomérico |

C1[C@@H]2CN(C[C@@H]2CC1OC3=CC=CC=C3F)C[C@@H](C4=NC=C(C=C4)O)O |

SMILES canónico |

C1C(CC2C1CN(C2)CC(C3=NC=C(C=C3)O)O)OC4=CC=CC=C4F |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mij821 (Onfasprodil)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mij821, also known as Onfasprodil, is an investigational drug developed by Novartis for the treatment of treatment-resistant depression (TRD). It is a highly potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B). By selectively inhibiting the activity of NR2B-containing NMDA receptors, this compound is designed to produce a rapid antidepressant effect, potentially with a more favorable side-effect profile than non-selective NMDA receptor antagonists like ketamine. Preclinical and clinical studies have demonstrated its potential for rapid onset of action in reducing depressive symptoms.

Core Mechanism of Action: Targeting the NMDA Receptor

The primary molecular target of this compound is the ionotropic glutamate (B1630785) receptor NMDA, specifically the subtype containing the GluN2B (formerly NR2B) subunit. This compound functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate or glycine (B1666218) agonist binding sites. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening, thereby decreasing Ca2+ influx in response to agonist binding. This selective inhibition of NR2B-containing NMDA receptors is hypothesized to trigger downstream signaling cascades that lead to rapid antidepressant effects, including increased protein synthesis and synaptogenesis.[1]

Signaling Pathway of this compound

The proposed signaling pathway for this compound's antidepressant action, based on its mechanism as an NR2B NAM and parallels with other NMDA receptor modulators, is as follows:

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| NR2B IC50 | Human | 8 nM | [2] |

| Rat | 6 nM | [2] | |

| Brain/Plasma Kp,uu | Rat | 0.9 | [2] |

| Clearance (IV) | Mouse | 130 mL/min·kg | [2] |

| Rat | 56 mL/min·kg | [2] | |

| Dog | 40 mL/min·kg | [2] | |

| Half-life (IV) | Mouse | 3.8 h | [2] |

| Rat | 8.9 h | [2] | |

| Dog | 6.3 h | [2] | |

| NOAEL (6-week GLP) | Rat | 10 mg/kg | [2] |

| Dog | 10 mg/kg | [2] |

Table 2: Pharmacokinetics of this compound in Healthy Human Volunteers (Single Ascending Dose Study)

| Dose | Geometric Mean AUCinf (h·ng/mL) | Geometric Mean Cmax (ng/mL) | Reference |

| 0.016 - 0.48 mg/kg | Dose-proportional increase | Slight overproportional increase | [3] |

| 0.48 mg/kg | 708 | 462 | [3] |

Table 3: Clinical Efficacy of this compound in Treatment-Resistant Depression (Phase 2, NCT03756129)

| Treatment Group | Change from Baseline in MADRS Score at 24 hours (vs. Placebo) | P-value | Reference |

| Pooled Onfasprodil 0.16 mg/kg | -8.25 | 0.001 | [4] |

| Pooled Onfasprodil 0.32 mg/kg | -5.71 | 0.019 | [4] |

| Ketamine 0.5 mg/kg | -5.67 | 0.046 | [4] |

| Treatment Group | Change from Baseline in MADRS Score at 6 weeks (vs. Placebo) | P-value | Reference |

| Pooled Onfasprodil 0.16 mg/kg | -5.78 | 0.0427 | [4] |

| Pooled Onfasprodil 0.32 mg/kg | -4.24 | 0.1133 | [4] |

Experimental Protocols

Preclinical Assessment of this compound

-

In Vitro Potency and Selectivity: The inhibitory concentration (IC50) of this compound on human and rat NR2B-containing NMDA receptors was determined using electrophysiological or binding assays. Selectivity was assessed by testing against other NMDA receptor subtypes and a panel of other receptors and ion channels.[2]

-

Pharmacokinetics: The pharmacokinetic profile of intravenously administered this compound was evaluated in mice, rats, and dogs. Plasma and brain concentrations were measured over time to determine clearance, half-life, and brain penetration (Kp,uu).[2]

-

In Vivo Target Engagement: The effect of this compound on reversing haloperidol-induced catalepsy in rats was used as a measure of in vivo target engagement and potency compared to ketamine.[2]

-

Safety Pharmacology and Toxicology: Good Laboratory Practice (GLP) 6-week toxicology studies were conducted in rats and dogs to determine the no-observed-adverse-effect-level (NOAEL). Cardiovascular safety was assessed in a dog telemetry study, and genotoxic and phototoxic potential were also evaluated.[2]

First-in-Human Study in Healthy Volunteers

A randomized, placebo-controlled, single-center study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study consisted of a single ascending dose part and a repeated intravenous dose part. This compound was administered as a 40-minute intravenous infusion. Blood samples were collected at various time points to determine the pharmacokinetic parameters. Electroencephalography (EEG) was used to explore the pharmacodynamic effects and target engagement.[3]

Phase 2 Proof-of-Concept Study in TRD (NCT03756129)

This was a multi-center, randomized, double-blind, placebo-controlled, parallel-group study in adult patients with treatment-resistant depression.[2] Participants were randomized to receive intravenous infusions of either a low dose (0.16 mg/kg) or a high dose (0.32 mg/kg) of this compound, placebo, or ketamine (0.5 mg/kg) on a weekly or bi-weekly basis for 6 weeks. The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first dose.[4] Safety and tolerability were also assessed throughout the study.

References

- 1. This compound (onfasprodil) in healthy volunteers: First‐in‐human, randomized, placebo‐controlled study (single ascending dose and repeated intravenous dose) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIJ-821 demonstrates promising preclinical profile | BioWorld [bioworld.com]

- 3. Rapid Onset and Sustained Efficacy of Onfasprodil (this compound), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Onfasprodil: A Technical Guide to its Binding Affinity for the NMDA Receptor GluN2B Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onfasprodil (also known as MIJ821) is a novel, highly potent, and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] Developed by Novartis, this intravenous drug has been investigated for its potential as a rapid-acting antidepressant for treatment-resistant depression.[3][4] The NMDA receptor, a key player in synaptic plasticity and neuronal communication, is a heterotetrameric ion channel.[5] Its dysfunction is implicated in a range of neurological and psychiatric disorders. Onfasprodil's selectivity for the GluN2B subunit offers the potential for a targeted therapeutic approach with a favorable side-effect profile compared to non-selective NMDA receptor antagonists.[1]

This technical guide provides an in-depth overview of the binding affinity of Onfasprodil to the NMDA receptor GluN2B subunit, presents detailed experimental protocols for assessing this interaction, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of Onfasprodil and other notable GluN2B-selective NAMs for the NMDA receptor is summarized in the table below. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Target | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference(s) |

| Onfasprodil (MIJ-821) | Human NR2B | Not Specified | Not Specified | Not Specified | 8 | [6] | |

| Onfasprodil (MIJ-821) | Rat NR2B | Not Specified | Not Specified | Not Specified | 6 | [6] | |

| Ifenprodil | GluN1/GluN2B | Inhibition of [3H]ifenprodil binding | [3H]ifenprodil | Rat brain membranes | 25.7 | ||

| Traxoprodil (CP-101,606) | GluN2B | Not Specified | Not Specified | Not Specified | 4.03 - 6.3 | [7] | |

| Ro 25-6981 | Cloned GluN1C/GluN2B | Electrophysiology | Not Applicable | Xenopus oocytes | 9 | ||

| Ro 25-6981 | Cloned GluN1C/GluN2A | Electrophysiology | Not Applicable | Xenopus oocytes | 52,000 |

NMDA Receptor Signaling Pathway and Onfasprodil's Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit for activation.[5] Upon activation and in conjunction with depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block, the channel opens, allowing the influx of calcium ions (Ca2+).[5] This calcium influx triggers a cascade of downstream signaling events involving molecules such as CaMKII, PKA, MAPK, and CREB, which are critical for synaptic plasticity, learning, and memory.[8] Onfasprodil, as a negative allosteric modulator, binds to a site on the GluN2B subunit distinct from the glutamate binding site.[9][10] This binding event induces a conformational change in the receptor that reduces the probability of channel opening, thereby dampening the downstream signaling cascade without completely blocking the receptor.

References

- 1. psychiatrist.com [psychiatrist.com]

- 2. researchgate.net [researchgate.net]

- 3. Onfasprodil - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIJ-821 demonstrates promising preclinical profile | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onfasprodil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. onfasprodil | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

Mij821 (Onfasprodil): A Technical Guide to a Novel NR2B Negative Allosteric Modulator for Treatment-Resistant Depression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mij821 (onfasprodil) is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit. Developed by Novartis, this intravenous investigational drug has demonstrated a rapid onset of antidepressant effects in patients with treatment-resistant depression (TRD). This technical guide provides a comprehensive overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows.

Introduction

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant portion of patients failing to respond to conventional monoaminergic antidepressants, leading to a diagnosis of Treatment-Resistant Depression (TRD). The glutamate (B1630785) system, particularly the NMDA receptor, has emerged as a key target for rapid-acting antidepressants. Ketamine, a non-selective NMDA receptor antagonist, exhibits rapid and robust antidepressant effects but is associated with undesirable psychotomimetic side effects. This has driven the development of more targeted agents with improved safety profiles.

This compound (onfasprodil) is a next-generation NMDA receptor modulator that selectively inhibits the function of GluN2B-containing receptors. By allosterically modulating the receptor, this compound offers the potential for a more favorable side-effect profile compared to channel blockers like ketamine, while retaining rapid antidepressant efficacy.

Mechanism of Action

This compound acts as a negative allosteric modulator of the NMDA receptor. Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) binding sites, or channel blockers that physically obstruct the ion channel, this compound binds to a distinct allosteric site on the GluN2B subunit. This binding event induces a conformational change in the receptor, reducing the probability of channel opening in response to agonist binding, thereby decreasing Ca2+ influx. This selective modulation of GluN2B-containing receptors is thought to normalize glutamatergic neurotransmission in brain circuits implicated in depression, leading to its therapeutic effects. The downstream signaling cascade is believed to involve the modulation of pathways such as the mTOR pathway, leading to synaptogenesis.[1][2]

Signaling Pathway of this compound

References

Preclinical Pharmacology of Onfasprodil (Mij821): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onfasprodil (Mij821) is an investigational intravenous drug developed for the rapid treatment of treatment-resistant depression.[1] It functions as a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of Onfasprodil, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.

Mechanism of Action: Targeting the NMDA Receptor

Onfasprodil exerts its therapeutic effect by modulating the activity of the NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system. Unlike traditional antagonists, Onfasprodil acts as a negative allosteric modulator, binding to a site on the GluN2B subunit distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[3] This binding event reduces the probability of channel opening in response to agonist binding, thereby dampening excessive glutamatergic signaling implicated in the pathophysiology of depression.

The proposed signaling pathway for Onfasprodil's action is depicted below:

In Vitro Pharmacology

The in vitro activity of Onfasprodil has been characterized to determine its potency and selectivity for the GluN2B subunit of the NMDA receptor.

Quantitative In Vitro Data

| Parameter | Species | Value (nM) |

| NR2B IC50 | Human | 8 |

| NR2B IC50 | Rat | 6 |

| Table 1: In Vitro Potency of Onfasprodil.[2] |

Experimental Protocol: In Vitro NMDA Receptor Binding Assay

The potency of Onfasprodil was likely determined using a competitive radioligand binding assay with membranes from cells expressing specific NMDA receptor subunits. A typical protocol would involve:

-

Membrane Preparation: Homogenization of cells (e.g., HEK293) stably expressing human or rat GluN1/GluN2B receptors, followed by centrifugation to isolate the membrane fraction.

-

Binding Assay: Incubation of the membrane preparation with a radiolabeled ligand known to bind to the GluN2B subunit (e.g., [³H]ifenprodil) in the presence of varying concentrations of Onfasprodil.

-

Separation and Detection: Separation of bound and free radioligand by rapid filtration, followed by quantification of the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculation of the IC50 value, the concentration of Onfasprodil that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

Selectivity would be assessed by performing similar binding assays with cell lines expressing other NMDA receptor subunit combinations (e.g., GluN2A, GluN2C, GluN2D).

Preclinical Pharmacokinetics

The pharmacokinetic profile of Onfasprodil has been evaluated in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Data

| Parameter | Mouse | Rat | Dog |

| Clearance (mL/min·kg) | 130 | 56 | 40 |

| Half-life (h) | 3.8 | 8.9 | 6.3 |

| Brain/Plasma Kp,uu | - | 0.9 | - |

| Table 2: Pharmacokinetic Parameters of Onfasprodil (Intravenous Administration).[2] |

Experimental Protocol: Determination of Brain/Plasma Unbound Concentration Ratio (Kp,uu) in Rats

The brain penetration of Onfasprodil was assessed by determining the Kp,uu, which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A common methodology is as follows:

-

Dosing: Intravenous administration of Onfasprodil to rats.

-

Sample Collection: Collection of blood and brain samples at multiple time points after dosing.

-

Measurement of Total Concentrations: Determination of the total concentration of Onfasprodil in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Determination of Unbound Fraction: Measurement of the fraction of Onfasprodil unbound to plasma proteins (fu,p) and brain tissue (fu,brain) using equilibrium dialysis.

-

Calculation of Kp,uu: Calculation of the Kp,uu using the following equation: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound), where AUC is the area under the concentration-time curve.

In Vivo Preclinical Efficacy

The in vivo efficacy of Onfasprodil has been demonstrated in a preclinical model of catalepsy, a state of motor immobility that can be induced by dopamine (B1211576) D2 receptor antagonists like haloperidol (B65202).

Experimental Protocol: Reversal of Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential antipsychotic and antidepressant-like activity of test compounds.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Catalepsy: Administration of haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally) to induce a cataleptic state.

-

Drug Administration: Administration of Onfasprodil or a vehicle control at various doses and time points relative to the haloperidol injection.

-

Assessment of Catalepsy: The degree of catalepsy is measured at regular intervals using a bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy.

-

Data Analysis: Comparison of the catalepsy scores between the Onfasprodil-treated groups and the vehicle-treated group to determine the ability of Onfasprodil to reverse the haloperidol-induced catalepsy.

Onfasprodil was found to be more potent than ketamine in this model and did not induce hyperactivity, a side effect sometimes observed with ketamine.[2]

Preclinical Safety and Toxicology

A comprehensive safety and toxicology program was conducted to support the clinical development of Onfasprodil.

Quantitative Safety Data

| Study | Species | No-Observed-Adverse-Effect-Level (NOAEL) |

| 6-week GLP Toxicology | Rat | 10 mg/kg |

| 6-week GLP Toxicology | Dog | 10 mg/kg |

| Table 3: Key Safety Findings for Onfasprodil.[2] |

Experimental Protocol: 6-Week GLP Toxicology Study

Good Laboratory Practice (GLP) toxicology studies are conducted to evaluate the safety profile of a drug candidate under standardized and regulated conditions. A typical 6-week study design includes:

-

Species Selection: Two species, typically a rodent (rat) and a non-rodent (dog), are used.

-

Dose Groups: Multiple dose groups, including a vehicle control and at least three dose levels of Onfasprodil, are included to determine a dose-response relationship for any observed toxicities.

-

Administration: The drug is administered via the intended clinical route (intravenous for Onfasprodil) for a period of 6 weeks.

-

Monitoring: Comprehensive monitoring of clinical signs, body weight, food consumption, and other relevant parameters throughout the study.

-

Clinical Pathology: Collection of blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.

-

Cardiovascular Assessment: In the dog study, cardiovascular parameters (ECG, blood pressure, heart rate) are monitored using telemetry.

-

Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination by a veterinary pathologist.

-

Data Analysis and Reporting: All findings are documented and analyzed to determine the NOAEL and to characterize the overall toxicity profile of the drug.

In these studies, Onfasprodil was well-tolerated, with no adverse effects observed at the highest dose tested (10 mg/kg) in both rats and dogs.[2]

Experimental Workflow Visualization

The preclinical development of Onfasprodil followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Conclusion

The preclinical data for Onfasprodil (this compound) demonstrate a promising profile for a novel, rapid-acting antidepressant. It is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor with favorable pharmacokinetic properties, including good brain penetration in rats.[2] In vivo studies have shown its efficacy in a relevant animal model, and comprehensive GLP toxicology studies have established a good safety margin.[2] These preclinical findings provided a strong rationale for advancing Onfasprodil into clinical development for the treatment of treatment-resistant depression.

References

The Therapeutic Potential of Onfasprodil (MIJ821) in Neuropsychiatric Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onfasprodil, also known as MIJ821, is an investigational drug under development by Novartis for the treatment of neuropsychiatric disorders, with a primary focus on treatment-resistant depression (TRD).[1][2] It is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding onfasprodil, including its mechanism of action, preclinical data, and clinical trial findings, to inform ongoing research and development in the field of neuropsychiatry.

Mechanism of Action: Targeting the NMDA Receptor NR2B Subunit

Onfasprodil's therapeutic potential stems from its specific modulation of the NMDA receptor, a key player in synaptic plasticity and neuronal communication. Unlike traditional antidepressants that primarily target monoaminergic systems, onfasprodil offers a novel approach by influencing glutamatergic neurotransmission.

The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four subtypes (A-D), with the NR2B subunit being predominantly expressed in the forebrain and implicated in various neurological and psychiatric conditions.

Onfasprodil acts as a negative allosteric modulator, meaning it binds to a site on the NR2B subunit distinct from the glutamate (B1630785) or glycine (B1666218) binding sites. This binding event reduces the probability of the ion channel opening in response to glutamate, thereby dampening NMDA receptor activity. This targeted modulation of NR2B-containing NMDA receptors is hypothesized to trigger downstream signaling cascades that lead to a rapid antidepressant effect.

Signaling Pathway of Onfasprodil's Action

The precise downstream signaling pathway of onfasprodil is still under investigation, but it is believed to involve the modulation of synaptic plasticity. Chronic stress and depression are associated with synaptic deficits in brain regions like the prefrontal cortex. By selectively inhibiting NR2B-containing NMDA receptors, onfasprodil may help restore synaptic function. One key interaction is with Calcium/calmodulin-dependent protein kinase II (CaMKII), a critical protein in learning and memory, which binds to the C-terminal tail of the NR2B subunit.[5] Onfasprodil's modulation of NR2B may influence CaMKII activity and its downstream effects on synaptic strength. Furthermore, NR2B signaling has been shown to negatively regulate the synaptic incorporation of AMPA receptors.[6] By inhibiting NR2B, onfasprodil may lead to an increase in AMPA receptor trafficking to the synapse, enhancing synaptic transmission and producing rapid antidepressant effects.

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the pharmacology and toxicology of onfasprodil, providing the foundational data for its progression into clinical trials.

Pharmacology

-

Potency and Selectivity: Onfasprodil demonstrated high potency as a negative allosteric modulator of the NR2B subunit, with IC50 values of 8 nM in humans and 6 nM in rats.[3] It also showed selectivity for NR2B over other NMDA receptor subunits.[3]

-

Pharmacokinetics: Pharmacokinetic studies in mice, rats, and dogs revealed linear pharmacokinetics with intravenous administration.[3] The drug exhibited high clearance and good brain penetration.[3] The half-life was 3.8 hours in mice, 8.9 hours in rats, and 6.3 hours in dogs.[3]

-

In Vivo Efficacy: In a rat model of catalepsy induced by haloperidol, onfasprodil was more potent than ketamine at reversing the cataleptic state.[3] Notably, onfasprodil did not produce ketamine-like hyperactivity, suggesting a potentially different side-effect profile.[3]

Toxicology

Six-week Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs.[3] The No-Observed-Adverse-Effect-Level (NOAEL) was established at 10 mg/kg in both species.[3] An invasive dog telemetry study showed no onfasprodil-related changes in cardiovascular parameters, including QRS duration, QTc interval, or blood pressure.[3] No genotoxic or phototoxic potential was observed, and there was no evidence of neuronal necrosis at doses up to 15 mg/kg.[3]

Clinical Development

Onfasprodil has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with treatment-resistant depression.

Phase I: First-in-Human Study

A randomized, placebo-controlled, single-ascending dose and repeated intravenous dose study was conducted in healthy volunteers.[7][8]

-

Methodology: The study assessed the safety, tolerability, and pharmacokinetics of onfasprodil administered as a 40-minute intravenous infusion.[7]

-

Results: Onfasprodil demonstrated a good safety and tolerability profile.[7] Dissociative adverse events were reported as mild, transient, and dose-dependent.[7] The pharmacokinetic analysis showed that the area under the curve (AUC) increased in a dose-proportional manner.[8]

Phase II: Proof-of-Concept Study in TRD (NCT03756129)

A multicenter, randomized, double-blind, placebo-controlled, proof-of-concept study was conducted to evaluate the efficacy and safety of onfasprodil in patients with treatment-resistant depression.[9][10][11]

-

Study Design: Patients were randomized to receive intravenous infusions of onfasprodil (0.16 mg/kg or 0.32 mg/kg), placebo, or ketamine (as an active comparator in some regions).[11] The treatments were administered either weekly or bi-weekly for a duration of 6 weeks.[11]

-

Patient Population: The study enrolled adults aged 18 to 65 years diagnosed with treatment-resistant depression, defined as an inadequate response to at least two prior antidepressant treatments.[10]

-

Outcome Measures: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first infusion.[11] Secondary endpoints included the change in MADRS score at 48 hours and at the end of the 6-week treatment period.[11] Safety and tolerability were also assessed.

| Outcome Measure | Treatment Group | Mean Difference from Placebo (MADRS Score) | p-value |

| Change in MADRS at 24 hours | Onfasprodil 0.16 mg/kg (pooled) | -8.25 | 0.001 |

| Onfasprodil 0.32 mg/kg (pooled) | -5.71 | 0.019 | |

| Ketamine | -5.67 | 0.046 | |

| Change in MADRS at 48 hours | Onfasprodil 0.16 mg/kg (pooled) | -7.06 | 0.013 |

| Onfasprodil 0.32 mg/kg (pooled) | -7.37 | 0.013 | |

| Ketamine | -11.02 | 0.019 | |

| Change in MADRS at 6 weeks | Onfasprodil 0.16 mg/kg (pooled) | -5.78 | 0.0427 |

| Onfasprodil 0.32 mg/kg (pooled) | -4.24 | 0.1133 |

Data summarized from published results of the NCT03756129 trial.[11]

The most common treatment-emergent adverse events reported in the onfasprodil groups were dizziness (14.3%), transient amnesia (14.3%), and somnolence (11.4%).[11] Overall, onfasprodil was considered to have a good safety profile and was well-tolerated.[11]

Phase II: Subcutaneous Administration in TRD (NCT05454410)

A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy, safety, and pharmacokinetics of a single subcutaneous injection of onfasprodil in participants with TRD.[12]

-

Study Design: Eligible participants were randomized to receive a single subcutaneous injection of onfasprodil (1 mg, 4 mg, or 10 mg) or placebo.[12]

-

Patient Population: The study enrolled participants with treatment-resistant depression.

-

Outcome Measures: Efficacy was assessed using the Montgomery-Åsberg Depression Rating Scale (MADRS).[12] Safety assessments included laboratory tests, ECGs, and vital signs.[12]

Detailed results from this trial have not yet been fully published.

Future Directions and Conclusion

Onfasprodil (this compound) represents a promising novel therapeutic agent for neuropsychiatric disorders, particularly treatment-resistant depression. Its unique mechanism of action, targeting the NR2B subunit of the NMDA receptor, offers a potential alternative to traditional antidepressant therapies. The preclinical data and results from the Phase II clinical trial (NCT03756129) are encouraging, demonstrating a rapid onset of antidepressant effect and a generally favorable safety profile.

Further research is warranted to fully elucidate the downstream signaling pathways of onfasprodil and to confirm its long-term efficacy and safety. The results of the subcutaneous administration trial (NCT05454410) will be crucial in determining the viability of more convenient dosing regimens. Continued investigation into onfasprodil and other glutamatergic modulators holds the potential to significantly advance the treatment landscape for patients suffering from severe and persistent neuropsychiatric conditions.

References

- 1. Dual Role of NMDAR Containing NR2A and NR2B Subunits in Alzheimer’s Disease [mdpi.com]

- 2. Onfasprodil - Wikipedia [en.wikipedia.org]

- 3. MIJ-821 demonstrates promising preclinical profile | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. jneurosci.org [jneurosci.org]

- 6. NR2B Signaling Regulates the Development of Synaptic AMPA Receptor Current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (onfasprodil) in healthy volunteers: First‐in‐human, randomized, placebo‐controlled study (single ascending dose and repeated intravenous dose) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (onfasprodil) in healthy volunteers: First-in-human, randomized, placebo-controlled study (single ascending dose and repeated intravenous dose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. psychiatrist.com [psychiatrist.com]

- 11. Rapid Onset and Sustained Efficacy of Onfasprodil (this compound), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Review of Early-Phase Clinical Trial Results for Onfasprodil (Mij821)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the early-phase clinical trial data for Onfasprodil (Mij821), a novel therapeutic agent under investigation for treatment-resistant depression (TRD). This compound, developed by Novartis, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B).[1][2] This document synthesizes publicly available data from key clinical studies to offer a detailed overview of the drug's mechanism of action, clinical efficacy, safety profile, and the experimental protocols employed in its evaluation.

Mechanism of Action

Onfasprodil (this compound) functions by selectively modulating the NR2B subunit of the NMDA receptor.[1][2] As a negative allosteric modulator, it inhibits the receptor's activity, which is believed to produce rapid antidepressant effects.[3] This targeted approach is intended to offer a more favorable side-effect profile compared to broader NMDA receptor antagonists like ketamine, particularly concerning psychotomimetic effects.[4][5] Preclinical studies have demonstrated this compound's high potency and selectivity for the NR2B receptor.[2]

Signaling Pathway

The therapeutic effect of this compound is hypothesized to be initiated by its modulation of the NMDA receptor signaling cascade. The following diagram illustrates the proposed mechanism.

Clinical Development Program

This compound has been evaluated in several early-phase clinical trials to establish its safety, tolerability, pharmacokinetics, and preliminary efficacy. The core of its development for TRD is centered around a proof-of-concept Phase 2 study (NCT03756129), with supportive data from a first-in-human study in healthy volunteers and other ongoing trials investigating different formulations and patient populations.[6][7][8]

Phase 2 Proof-of-Concept Study (NCT03756129)

This randomized, double-blind, placebo-controlled, parallel-group study was a pivotal trial in assessing the efficacy and safety of this compound in patients with treatment-resistant depression.[4][5]

1. Study Population:

-

Inclusion Criteria: Adults aged 18-65 years with a diagnosis of Major Depressive Disorder (MDD) who had failed to respond to at least two prior standard antidepressant treatments.[5] A baseline Montgomery-Asberg Depression Rating Scale (MADRS) score of ≥24 was required.[4][5]

-

Exclusion Criteria: Patients with a current or prior diagnosis of bipolar disorder, MDD with psychotic features, or schizophrenia were excluded.[7] Use of ketamine or esketamine within two months prior to screening, or monoamine oxidase inhibitors (MAOIs) within 14 days, was also exclusionary.[7]

2. Treatment Regimen:

-

Seventy patients were randomized into six treatment arms to receive a 40-minute intravenous infusion.[5]

-

This compound 0.16 mg/kg weekly (n=11)

-

This compound 0.16 mg/kg biweekly (n=10)

-

This compound 0.32 mg/kg weekly (n=10)

-

This compound 0.32 mg/kg biweekly (n=9)

-

Placebo weekly (n=20)

-

Ketamine 0.5 mg/kg weekly (n=10, administered in Spain only)[5]

-

-

The treatment period lasted for 6 weeks.[5]

3. Efficacy and Safety Assessments:

-

Primary Outcome: The primary efficacy endpoint was the change from baseline in the MADRS total score at 24 hours after the first dose.[5] The MADRS is a 10-item, clinician-rated scale assessing the severity of depressive symptoms, with scores ranging from 0 to 60.[9]

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events (AEs), laboratory tests, electrocardiograms (ECGs), and vital signs.[10] Dissociative symptoms were assessed using the Clinician-Administered Dissociative States Scale (CADSS).[5]

Quantitative Data Summary

The primary efficacy and key secondary outcomes from the Phase 2 proof-of-concept study are summarized below.

Table 1: Change from Baseline in MADRS Total Score

| Time Point | Treatment Group | Adjusted Mean Difference vs. Placebo | p-value |

| 24 Hours | Pooled this compound Low Dose (0.16 mg/kg) | -8.25 | 0.001[4] |

| Pooled this compound High Dose (0.32 mg/kg) | -5.71 | 0.019[4] | |

| Ketamine | -5.67 | 0.046[4] | |

| 48 Hours | Pooled this compound Low Dose (0.16 mg/kg) | -7.06 | 0.013[4] |

| Pooled this compound High Dose (0.32 mg/kg) | -7.37 | 0.013[4] | |

| Ketamine | -11.02 | 0.019[4] | |

| 6 Weeks | Pooled this compound Low Dose (0.16 mg/kg) | -6.46 | 0.059[4] |

| Pooled this compound High Dose (0.32 mg/kg) | -5.42 | 0.099[4] | |

| Ketamine | -5.24 | 0.097[4] |

Table 2: Safety and Tolerability Overview

| Adverse Event | Pooled this compound Group | Placebo Group | Ketamine Group |

| Most Frequent AEs | Dizziness, Amnesia, Somnolence[5] | - | - |

| Dissociative Symptoms (CADSS) | Mild increase; Mean max change ≤5[5] | Stable, low scores[5] | Higher increase; Mean max change 10.30[5] |

| Amnesia Incidence | 10.0%[6] | - | - |

| Dissociation Incidence | 5.0%[6] | - | - |

Other Supporting Studies

-

First-in-Human Study (Healthy Volunteers): A study in healthy volunteers established the safety and tolerability of single ascending and repeated intravenous doses of this compound.[3][8] Pharmacokinetic analysis showed that drug exposure (AUCinf and Cmax) increased in a dose-proportional manner.[8] Dissociative adverse events were observed to be mild, transient, and dose-dependent.[3][8]

-

Phase 2 Study with Subcutaneous Injection (NCT05454410): A separate Phase 2 trial was designed to evaluate the efficacy, safety, and pharmacokinetics of a single subcutaneous injection of this compound (1 mg, 4 mg, and 10 mg) in patients with TRD.[9][10][11] This study aims to provide a more convenient route of administration.

-

Phase 2 Study in MDD with Suicidal Ideation (NCT04722666): This ongoing study is assessing the efficacy and safety of this compound in patients with MDD who have suicidal ideation with intent, further exploring the rapid-acting potential of the drug in a high-risk population.[7]

Conclusion

The early-phase clinical trial results for Onfasprodil (this compound) are promising, demonstrating a rapid and statistically significant reduction in depressive symptoms at 24 and 48 hours post-administration in patients with treatment-resistant depression.[4] The agent appears to have a manageable safety profile, with dissociative effects that are notably milder than those observed with ketamine.[5] The consistent efficacy signals and favorable tolerability profile support the continued development of this compound as a potential novel, rapid-acting antidepressant. Further data from ongoing and future trials, including those with subcutaneous formulations and in different patient subgroups, will be crucial in fully defining its therapeutic role.

References

- 1. Onfasprodil - Wikipedia [en.wikipedia.org]

- 2. MIJ-821 demonstrates promising preclinical profile | BioWorld [bioworld.com]

- 3. This compound (onfasprodil) in healthy volunteers: First‐in‐human, randomized, placebo‐controlled study (single ascending dose and repeated intravenous dose) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound in patients with treatment-resistant depression: Results from a randomized, placebo-controlled, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychiatrist.com [psychiatrist.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. This compound (onfasprodil) in healthy volunteers: First-in-human, randomized, placebo-controlled study (single ascending dose and repeated intravenous dose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Study of Efficacy, Safety, Tolerability and Pharmacokinetics of this compound in Participants With Treatment- Resistant Depression (TRD) [ctv.veeva.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Role of MIJ821 in Synaptic Plasticity and Synaptogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIJ821 (onfasprodil) is a novel therapeutic agent that functions as a highly potent and selective negative allosteremic modulator of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B).[1][2][3] While primarily investigated for its rapid-acting antidepressant effects in treatment-resistant depression, its mechanism of action implicates a significant role in the fundamental neurological processes of synaptic plasticity and synaptogenesis.[4][5] This technical guide synthesizes the available preclinical and clinical data to elucidate the core functions of this compound's target, the NR2B subunit, in shaping neural circuits and synaptic strength. By understanding the intricate involvement of NR2B in these processes, we can infer the potential impact of this compound on brain function and its therapeutic implications.

Introduction to this compound (Onfasprodil)

This compound is an investigational drug developed by Novartis, delivered via intravenous infusion, for the treatment of major depressive disorder (MDD) and treatment-resistant depression (TRD).[1][6] It is designed to offer a rapid onset of antidepressant effects, similar to ketamine, but with a potentially more favorable side-effect profile due to its specific targeting of the NR2B subunit of the NMDA receptor.[5][7] Clinical trials have demonstrated its efficacy in reducing depressive symptoms within 24 hours of administration.[2][6][8]

The primary mechanism of action of this compound is as a negative allosteric modulator (NAM) of NR2B-containing NMDA receptors.[1][2] This means it binds to a site on the receptor distinct from the glutamate (B1630785) or glycine (B1666218) binding sites and reduces the probability of the channel opening in response to agonist binding. This modulation of NMDA receptor activity is hypothesized to trigger downstream effects leading to enhanced synaptogenesis and a reversal of synaptic deficits associated with depression.[4]

The NMDA Receptor and the Significance of the NR2B Subunit

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in excitatory synaptic transmission and is a cornerstone of synaptic plasticity.[9] It is a heterotetramer typically composed of two NR1 subunits and two NR2 subunits. The type of NR2 subunit (NR2A, NR2B, NR2C, or NR2D) incorporated into the receptor complex dictates its functional properties, including its kinetics, pharmacology, and downstream signaling.

The NR2B subunit is particularly abundant in the early postnatal brain and is crucial for synaptogenesis.[10][11] While its expression decreases with age and is partially replaced by the NR2A subunit, NR2B-containing NMDA receptors persist in specific brain regions in the adult, such as the hippocampus and prefrontal cortex, where they continue to play a vital role in synaptic plasticity and learning and memory.[12][13]

Role of the NR2B Subunit in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The NR2B subunit is a key regulator of two major forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The involvement of the NR2B subunit in LTP is complex and can be context-dependent. Some studies suggest that the activation of NR2B-containing NMDA receptors is critical for the induction of LTP, particularly in certain brain regions and at specific developmental stages.[13] The long C-terminal tail of the NR2B subunit interacts with various intracellular signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which is essential for LTP induction.[10]

Long-Term Depression (LTD)

LTD is a long-lasting reduction in the efficacy of synaptic transmission. There is strong evidence suggesting that the activation of NR2B-containing NMDA receptors is preferentially involved in the induction of LTD.[14] This differential role of NR2A and NR2B in LTP and LTD is a key aspect of synaptic plasticity regulation.

Quantitative Data on NR2B Function in Synaptic Plasticity

The following table summarizes quantitative data from preclinical studies investigating the role of the NR2B subunit in synaptic plasticity.

| Parameter | Experimental Condition | Result | Reference |

| LTP Magnitude | Application of NR2B-selective antagonist (Ro 25-6981) | Blockade of LTP induction in the hippocampus. | [12] |

| LTD Induction | Selective inhibition of NR2B-containing NMDARs | Prevention of LTD induction in the adult cortex. | [14] |

| NMDA Receptor Current | Genetic deletion of the NR2B subunit in CA3 neurons | Drastic reduction in the ratio of NMDA to non-NMDA receptor-mediated EPSCs. | [9] |

| Synapse Number | Overexpression of the NR2A subunit | Decrease in the number of synapses. | [10] |

| Synapse Number | Overexpression of the NR2B subunit | No significant change in the number of synapses. | [10] |

Role of the NR2B Subunit in Synaptogenesis

Synaptogenesis, the formation of new synapses, is a fundamental process in brain development and is also implicated in structural plasticity in the adult brain. The NR2B subunit plays a pivotal role in this process. During early postnatal development, the predominance of NR2B-containing NMDA receptors coincides with a period of intense synaptogenesis.[10] The intracellular C-terminus of the NR2B subunit is thought to be crucial for recruiting the necessary scaffolding and signaling molecules for proper synapse formation and maturation.[15]

Studies have shown that the developmental switch from NR2B to NR2A expression influences synapse stabilization.[10] While overexpression of NR2B does not alter the overall number of synapses, it can increase the motility of dendritic spines, the primary sites of excitatory synapses.[15]

Experimental Protocols

Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To measure the effect of a compound on LTP at Schaffer collateral-CA1 synapses in hippocampal slices.

Methodology:

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from the brains of rodents.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: The compound of interest (e.g., an NR2B modulator) is bath-applied at a known concentration.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the magnitude and stability of LTP. The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Dendritic Spine Analysis for Synaptogenesis

Objective: To quantify changes in dendritic spine density and morphology as a measure of synaptogenesis.

Methodology:

-

Neuronal Culture or In Vivo Labeling: Primary neuronal cultures are prepared, or neurons in vivo are labeled with a fluorescent marker (e.g., via viral transfection with GFP).

-

Treatment: Neurons are treated with the compound of interest for a specified duration.

-

Imaging: High-resolution confocal microscopy is used to acquire z-stack images of dendritic segments.

-

Image Analysis: Dendritic spine density (number of spines per unit length of dendrite) and morphology (e.g., head diameter, length) are quantified using specialized software (e.g., ImageJ with NeuronJ plugin).

-

Statistical Analysis: Spine density and morphological parameters are compared between treated and control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NR2B-Mediated Synaptic Plasticity

Caption: NR2B-NMDA receptor signaling in synaptic plasticity.

Experimental Workflow for Studying this compound's Effect on Synaptic Plasticity

Caption: Workflow for preclinical evaluation of this compound.

Inferred Role of this compound and Future Directions

Based on its mechanism as a negative allosteric modulator of the NR2B subunit, the role of this compound in synaptic plasticity and synaptogenesis can be inferred. By dampening the activity of NR2B-containing NMDA receptors, this compound likely alters the threshold for inducing both LTP and LTD. This modulation could potentially rebalance (B12800153) synaptic circuits that are dysregulated in depressive states.

The rapid antidepressant effects of this compound suggest that it may promote synaptogenesis, possibly by influencing downstream signaling pathways that lead to the synthesis of synaptic proteins and the formation of new dendritic spines. This is consistent with the observation that chronic stress is associated with a loss of synapses in brain regions like the prefrontal cortex and hippocampus.[4]

However, it is crucial to note that direct preclinical evidence detailing the specific effects of this compound on synaptic plasticity and synaptogenesis is not yet extensively available in the public domain. Future research should focus on:

-

In vitro and in vivo studies to directly measure the impact of this compound on LTP, LTD, and dendritic spine dynamics.

-

Molecular analyses to identify the specific downstream signaling cascades modulated by this compound.

-

Behavioral studies in animal models to correlate the effects of this compound on synaptic plasticity with its antidepressant-like and cognitive-enhancing properties.

References

- 1. Onfasprodil - Wikipedia [en.wikipedia.org]

- 2. psychiatrist.com [psychiatrist.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (onfasprodil) in healthy volunteers: First‐in‐human, randomized, placebo‐controlled study (single ascending dose and repeated intravenous dose) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Onset and Sustained Efficacy of Onfasprodil (this compound), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA Receptor GluN2B (GluRε2/NR2B) Subunit Is Crucial for Channel Function, Postsynaptic Macromolecular Organization, and Actin Cytoskeleton at Hippocampal CA3 Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA receptor subunit composition controls synaptogenesis and synapse stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Subunit Composition of Synaptic NMDA Receptors in the Amygdala: NR2B Synapses in the Adult Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contribution of NMDA receptor NR2B subunit to synaptic plasticity during associative learning in behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional contributions of synaptically localized NR2B subunits of the NMDA receptor to synaptic transmission and long-term potentiation in the adult mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Roles of NR2A and NR2B-Containing NMDA Receptors in Cortical Long-Term Potentiation and Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (Open Access) NMDA receptor subunit composition controls synaptogenesis and synapse stabilization (2011) | Abigail C. Gambrill | 233 Citations [scispace.com]

Onfasprodil: A Technical Guide to a Novel GluN2B-Selective NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onfasprodil (also known as MIJ821) is an investigational, highly potent, and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] Developed by Novartis, it represents a promising therapeutic agent for treatment-resistant depression (TRD), designed to offer rapid antidepressant effects with a potentially more favorable side-effect profile than non-selective NMDA receptor antagonists like ketamine.[1][4] This document provides a comprehensive technical overview of Onfasprodil's chemical structure, physicochemical and pharmacological properties, relevant experimental protocols, and its proposed mechanism of action involving key signaling pathways.

Chemical Structure and Physicochemical Properties

Onfasprodil is a synthetic organic compound featuring a complex heterocyclic core. Its unique structure confers high affinity and selectivity for the GluN2B subunit.

| Identifier/Property | Value | Reference |

| IUPAC Name | 6-{(1S)-2-[(3aR,5R,6aS)-5-(2-Fluorophenoxy)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-1-hydroxyethyl}-3-pyridinol | [1] |

| Other Names | This compound | [1] |

| CAS Number | 1892581-29-1 | [1] |

| Molecular Formula | C₂₀H₂₃FN₂O₃ | [1] |

| Molar Mass | 358.413 g·mol⁻¹ | [1] |

| SMILES | O([C@@H]1C[C@@]2(--INVALID-LINK--(CN(C--INVALID-LINK--C3=CC=C(O)C=N3)C2)[H])[H])C4=C(F)C=CC=C4 | [1] |

| InChI Key | NEFQLCKWVRZEJA-ZDXGLAPJSA-N | [1] |

| Solubility | 0.7 mM (at pH 6.8) | [4] |

| pKa | Data not publicly available | |

| LogP | Data not publicly available |

Pharmacological Properties

Onfasprodil's pharmacological profile is characterized by its potent and selective modulation of the NMDA receptor, leading to rapid antidepressant effects.

Mechanism of Action

Onfasprodil functions as a negative allosteric modulator at the GluN1/GluN2B subunit interface of the NMDA receptor.[5] Unlike channel blockers, NAMs like Onfasprodil do not completely obstruct ion flow but rather reduce the probability of the channel opening in response to agonist (glutamate and glycine) binding. This modulatory action is reversible and selective, which is believed to contribute to its improved tolerability compared to non-selective antagonists.[2][4] This mechanism is hypothesized to trigger downstream signaling cascades that promote synaptogenesis and reverse synaptic deficits associated with chronic stress and depression.[2]

Potency and Selectivity

Preclinical data demonstrate Onfasprodil's high potency for the target receptor. The selectivity for the GluN2B subunit over other NMDA receptor subtypes is a key feature, potentially minimizing off-target effects.[4]

| Parameter | Species | Value | Reference |

| IC₅₀ (GluN2B) | Human | 8 nM | [4] |

| IC₅₀ (GluN2B) | Rat | 6 nM | [4] |

Pharmacokinetics

Pharmacokinetic properties have been evaluated in both preclinical species and humans, demonstrating good brain penetration and a half-life suitable for intravenous administration.

| Parameter | Species | Value | Reference |

| Brain/Plasma Ratio (Kp,uu) | Rat | 0.9 | [4] |

| Clearance (IV) | Mouse | 130 mL/min·kg | [4] |

| Clearance (IV) | Rat | 56 mL/min·kg | [4] |

| Clearance (IV) | Dog | 40 mL/min·kg | [4] |

| Half-life (t½) | Mouse | 3.8 hours | [4] |

| Half-life (t½) | Rat | 8.9 hours | [4] |

| Half-life (t½) | Dog | 6.3 hours | [4] |

| Half-life (t½) | Human | ~7 hours |

Signaling Pathway

The rapid antidepressant effects of GluN2B antagonists are believed to be mediated by the disinhibition of downstream signaling pathways critical for synaptic plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways. By modulating GluN2B-containing NMDA receptors, Onfasprodil is thought to increase the synthesis of synaptic proteins, leading to a rapid increase in the number and function of spine synapses in key brain regions like the prefrontal cortex.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and evaluation of Onfasprodil.

Representative Chemical Synthesis

The chemical structure of Onfasprodil is claimed in patent US10239835B2.[5] The synthesis involves the construction of the core octahydrocyclopenta[c]pyrrole (B1584311) scaffold, followed by functionalization. While a specific, step-by-step procedure for Onfasprodil is proprietary, a generalizable protocol based on methods for related derivatives disclosed in the patent literature is outlined below.

-

Scaffold Synthesis: The octahydrocyclopenta[c]pyrrole core can be prepared from cyclopentanimide through a reduction reaction. The substrate is treated with a boron reducing agent, such as sodium borohydride, in the presence of a Lewis acid promoter like zinc chloride in a suitable solvent system (e.g., tetrahydrofuran (B95107) and toluene) under reflux conditions.

-

Alkylation and Functionalization: The secondary amine of the octahydrocyclopenta[c]pyrrole scaffold is then reacted with a suitable electrophile to introduce the side chain. For Onfasprodil, this involves N-alkylation with a protected 2-carbon linker attached to the 3-hydroxypyridine (B118123) moiety.

-

Phenoxy Ether Formation: The hydroxyl group on the cyclopentane (B165970) ring is converted to the final 2-fluorophenoxy ether via a nucleophilic aromatic substitution or a similar etherification reaction, such as the Mitsunobu reaction, with 2-fluorophenol.

-

Deprotection and Purification: Any protecting groups used during the synthesis are removed in the final steps. The final product is purified using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography or preparative HPLC) to yield the desired stereoisomer.

In Vitro Efficacy Assessment: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay is a standard method to quantify the modulatory activity of compounds on specific ion channel subtypes.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding for the human GluN1 and GluN2B subunits of the NMDA receptor. The oocytes are incubated for 2-5 days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential and record current. The oocyte is continuously perfused with a recording solution.

-

Agonist Application: NMDA receptor currents are activated by applying a solution containing saturating concentrations of glutamate (B1630785) and glycine.

-

Compound Application and IC₅₀ Determination: Once a stable baseline current is established, Onfasprodil is applied at various concentrations in the presence of the agonists. The degree of inhibition of the agonist-induced current is measured. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the Onfasprodil concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Clinical Trial Protocol: Phase 2 Proof-of-Concept Study (NCT03756129)

This protocol was designed to evaluate the efficacy, safety, and tolerability of Onfasprodil in patients with treatment-resistant depression.[3]

-

Study Population: Adults diagnosed with Major Depressive Disorder (MDD) who have not responded to at least two different antidepressant treatments of adequate dose and duration.

-

Study Design: A randomized, placebo-controlled, double-blind, multi-arm study.

-

Treatment Arms: Patients were randomized to receive a 40-minute intravenous infusion of:

-

Onfasprodil 0.16 mg/kg (weekly or biweekly)

-

Onfasprodil 0.32 mg/kg (weekly or biweekly)

-

Placebo (weekly)

-

Ketamine 0.5 mg/kg (weekly, as an active comparator)

-

-

Primary Endpoint: The primary outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first infusion.

-

Secondary Endpoints: Included changes in MADRS scores at other time points (e.g., 48 hours and 6 weeks) and assessment of safety and tolerability through monitoring of adverse events.

References

- 1. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. US10239836B2 - Benzenecarbothioccyclopenta[c] pyrrole-1,3-dione compounds and process for synthesis thereof - Google Patents [patents.google.com]

- 3. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]

- 4. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]

- 5. US10577345B2 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

Discovery and development history of Mij821

No Information Available for Mij821

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical development pipelines, no information has been found regarding a compound or drug designated "this compound".

This suggests that "this compound" may be:

-

A highly proprietary or internal compound designation that has not yet been disclosed in public-facing research.

-

A typographical error or a misnomer for another therapeutic agent.

-

A fictional or hypothetical molecule.

Without any accessible data, it is not possible to provide the requested in-depth technical guide, including its discovery, development history, quantitative data, experimental protocols, or associated signaling pathways.

If "this compound" is a valid, non-public compound, the information required to fulfill this request would be found in internal discovery and development documentation within the originating research institution or pharmaceutical company.

Technical Guide: In Vivo Brain Receptor Occupancy of Mij821 (Onfasprodil)

Disclaimer: As of late 2025, specific quantitative data on the in vivo brain receptor occupancy of Mij821 (onfasprodil) from human Positron Emission Tomography (PET) studies are not yet publicly available. A Phase 1 clinical trial (NCT05666687) has been completed to characterize this, but the results have not been published.[1][2] This guide summarizes the available preclinical data, the known mechanism of action, clinical efficacy, and the methodologies of key clinical and receptor occupancy studies.

Core Concepts: Mechanism of Action

This compound is a potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[2][3][4][5][6] Unlike competitive antagonists that block the glutamate (B1630785) or glycine (B1666218) binding sites, this compound binds to an allosteric site on the GluN2B subunit, reducing the probability of channel opening without completely blocking it. This modulation of the glutamatergic system is believed to underpin its rapid antidepressant effects, offering a more targeted approach with potentially fewer side effects than non-selective NMDA antagonists like ketamine.[2]

Quantitative Data

While human receptor occupancy data is pending, preclinical and clinical studies provide valuable quantitative insights into this compound's potency and efficacy.

Preclinical studies have established this compound as a high-potency compound with good brain penetration.[7]

| Parameter | Species | Value |

| NR2B IC₅₀ | Human | 8 nM |

| NR2B IC₅₀ | Rat | 6 nM |

| Brain/Plasma Ratio (Kp,uu) | Rat | 0.9 |

Table 1: Preclinical data for this compound.[7]

A Phase 2, proof-of-concept study provided evidence of this compound's rapid antidepressant effects. The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[4][5]

| Treatment Group (Intravenous Infusion) | N | Adjusted Mean Difference vs. Placebo (MADRS Score) | P-value |

| At 24 Hours | |||

| Pooled Onfasprodil 0.16 mg/kg | 21 | -8.25 | .001 |

| Pooled Onfasprodil 0.32 mg/kg | 19 | -5.71 | .019 |

| Ketamine 0.5 mg/kg | 10 | -5.67 | .046 |

| At 48 Hours | |||

| Pooled Onfasprodil 0.16 mg/kg | 21 | -7.06 | .013 |

| Pooled Onfasprodil 0.32 mg/kg | 19 | -7.37 | .013 |

| Ketamine 0.5 mg/kg | 10 | -11.02 | .019 |

| At 6 Weeks | |||

| Pooled Onfasprodil 0.16 mg/kg | 21 | -5.78 | .0427 |

| Pooled Onfasprodil 0.32 mg/kg | 19 | -4.24 | .1133 |

Table 2: Efficacy results from the NCT03756129 study in patients with treatment-resistant depression.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This Phase 1 study was designed to confirm this compound's binding to GluN2B-containing NMDA receptors and to assess the relationship between plasma concentration and receptor occupancy.[1]

-

Study Design: Open-label, adaptive design, single-center study.[1]

-

Participants: Up to 10 healthy male participants.[1]

-

Intervention: A single intravenous (i.v.) infusion of this compound. The dose was adapted across 5 sequential cohorts to optimize the characterization of the occupancy curve.[1]

-

Imaging:

-

Modality: Positron Emission Tomography (PET).[1]

-

Radioligand: [11C]Me-NB1, a specific radiotracer for GluN2B-containing NMDA receptors.[1]

-

Procedure: Each participant underwent a baseline PET scan before receiving this compound, followed by up to two post-dose PET scans to measure receptor occupancy over time.[1]

-

-

Primary Objective: To assess the plasma concentration-receptor occupancy relationship of this compound in the human brain.[1]

This Phase 2 study evaluated the efficacy and safety of this compound in patients with treatment-resistant depression (TRD).[4][8][9]

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5][9]

-

Participants: 70 adults (19-65 years old) with a diagnosis of TRD, defined as a failure to respond to two or more prior antidepressant treatments, and a MADRS score >24.[8][10]

-

Treatment Arms: Participants were randomized to one of six groups for a 6-week treatment period:[4][5]

-

Onfasprodil 0.16 mg/kg (weekly infusion)

-

Onfasprodil 0.16 mg/kg (bi-weekly infusion)

-

Onfasprodil 0.32 mg/kg (weekly infusion)

-

Onfasprodil 0.32 mg/kg (bi-weekly infusion)

-

Placebo (weekly infusion)

-

Ketamine 0.5 mg/kg (weekly infusion, Spain sites only)

-

-

Primary Outcome Measure: Change from baseline in the total MADRS score at 24 hours after the first infusion.[4][5][8]

-

Secondary Outcome Measures: Change in MADRS score at 48 hours and at the final follow-up at 6 weeks.[4][5]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. researchgate.net [researchgate.net]

- 3. Onfasprodil - Wikipedia [en.wikipedia.org]

- 4. Rapid Onset and Sustained Efficacy of Onfasprodil (this compound), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatrist.com [psychiatrist.com]

- 6. researchgate.net [researchgate.net]

- 7. MIJ-821 demonstrates promising preclinical profile | BioWorld [bioworld.com]

- 8. Efficacy and safety of this compound in patients with treatment-resistant depression: Results from a randomized, placebo-controlled, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. novctrd.com [novctrd.com]

Methodological & Application

Application Notes and Protocols for Mij821 (Onfasprodil) In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mij821, also known as onfasprodil, is a potent, selective, and reversible negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3][4] Developed by Novartis, this compound is under investigation for its potential as a rapid-acting antidepressant for treatment-resistant depression.[3][4][5] As a NAM, this compound reduces the activity of NR2B-containing NMDA receptors without completely blocking them, offering a potentially more nuanced therapeutic approach compared to traditional NMDA receptor antagonists.[3]

These application notes provide a summary of the available in vitro pharmacological data for this compound and detailed protocols for key experiments relevant to its characterization.

Data Presentation

In Vitro Potency of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against the NR2B subunit of the NMDA receptor.

| Target | Species | Assay Type | IC50 (nM) | Reference |

| NR2B-containing NMDA Receptor | Human | Not Specified | 8 | [1] |

| NR2B-containing NMDA Receptor | Rat | Not Specified | 6 | [1] |

Selectivity and Off-Target Profile

While specific quantitative data on the selectivity of this compound for the NR2B subunit over other NMDA receptor subunits (e.g., NR2A, NR2C, NR2D) is not publicly available, it has been described as a selective modulator.[1] Further characterization of the selectivity profile is a critical step in understanding the therapeutic window and potential side effects of this compound.

Similarly, detailed results from a comprehensive off-target screening panel (e.g., a CEREP panel) have not been publicly disclosed. However, it has been stated that the risk of off-target pharmacology at therapeutically relevant exposures is considered low.[2]

Signaling Pathways

NR2B-Containing NMDA Receptor Signaling

This compound, as a negative allosteric modulator of NR2B-containing NMDA receptors, is expected to dampen the downstream signaling cascades initiated by the activation of these receptors. The following diagram illustrates the key signaling pathways associated with NR2B subunit activation.

NR2B-NMDA receptor signaling cascade.

Experimental Workflows and Protocols

The following are detailed protocols for standard in vitro assays used to characterize compounds like this compound.

Experimental Workflow: In Vitro Characterization of this compound

The diagram below outlines a typical workflow for the in vitro characterization of a novel NR2B-selective NAM.

In vitro characterization workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for NR2B Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of this compound for the human NR2B-containing NMDA receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing human NR1 and NR2B subunits.

-

Radioligand specific for the NR2B subunit (e.g., [³H]-ifenprodil or a similar selective antagonist).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known NR2B antagonist like ifenprodil).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations (e.g., from 1 pM to 10 µM).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the appropriate this compound dilution.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of cell membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay for Functional Inhibition (IC50)

Objective: To determine the functional inhibitory potency (IC50) of this compound on NR2B-containing NMDA receptor activity.

Materials:

-

A cell line stably expressing human NR1 and NR2B subunits (e.g., HEK293 or CHO cells).

-

Cell culture medium and supplements.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

NMDA and glycine (B1666218) (co-agonists).

-

This compound stock solution.

-

A fluorescence plate reader with an injection system.

Protocol:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye.

-

Remove the culture medium and incubate the cells with the loading buffer at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation: Add different concentrations of this compound to the wells and incubate for a short period.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of NMDA and glycine to stimulate the receptors.

-

Record the change in fluorescence over time, which corresponds to the influx of calcium.

-

-

Data Analysis:

-

Calculate the agonist-stimulated increase in fluorescence for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the electrophysiological effects of this compound on NR2B-containing NMDA receptor currents and determine its mechanism of inhibition.

Materials:

-

Cells expressing NR1/NR2B receptors (e.g., cultured neurons or transfected cell lines).

-

External and internal solutions for patch-clamp recording.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators and a microscope.

-

NMDA and glycine.

-

This compound stock solution.

Protocol:

-